Superior Glucocorticoid Receptor Binding Affinity of Org 6216 vs. Dexamethasone
In a head-to-head receptor binding study using human synovial tissue, Org 6216 (rimexolone) demonstrated a Relative Binding Affinity (RBA) of 130, which is 30% higher than the reference standard dexamethasone (RBA defined as 100) [1]. The comparator flunisolide exhibited an even higher RBA of 190, but the significance for rimexolone lies in its superior affinity over the widely used dexamethasone.
| Evidence Dimension | Relative Binding Affinity (RBA) for Glucocorticoid Receptor |
|---|---|
| Target Compound Data | RBA = 130 |
| Comparator Or Baseline | Dexamethasone (RBA = 100, defined as baseline) |
| Quantified Difference | +30% higher affinity than dexamethasone baseline |
| Conditions | Binding assay using human synovial tissue glucocorticoid receptor |
Why This Matters
This higher receptor affinity at the target tissue suggests that Org 6216 can achieve a more potent local anti-inflammatory effect at lower tissue concentrations compared to dexamethasone, a key consideration for in vivo efficacy studies.
- [1] Hochhaus G, et al. Binding affinities of rimexolone (ORG 6216), flunisolide and their putative metabolites for the glucocorticoid receptor of human synovial tissue. Agents Actions. 1990 Jun;30(3-4):377-80. doi: 10.1007/BF01966302. PMID: 2386110. View Source
